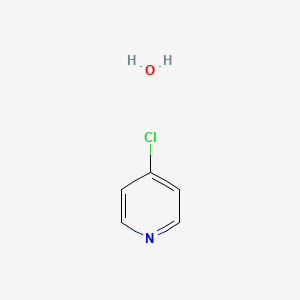
Methyl 3-hydroxy-2-methylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2-methylacrylate is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with methanol in the presence of a base such as triethylamine. This reaction typically occurs in a tubular reactor, resulting in high conversion rates and minimal side products . Another method involves the use of palladium-catalyzed reactions to form the desired acrylate ester .
Industrial Production Methods: In industrial settings, continuous flow processes are often employed for the large-scale production of this compound. These processes offer advantages such as improved safety, efficiency, and scalability. The use of ultrasonication-assisted flow strategies further enhances the handling and processing of the formed slurry .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxy-2-methylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-hydroxy-2-methylacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl 3-hydroxy-2-methylacrylate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers enable it to participate in a wide range of chemical reactions. For instance, its interaction with biological membranes can be studied using NMR spectroscopy to understand its hemolytic activity and toxicity .
Comparaison Avec Des Composés Similaires
Methyl acrylate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxy-2-methylacrylate: Similar but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl 3-hydroxy-2-methylacrylate is unique due to the presence of both a hydroxyl group and a methyl group on the acrylate backbone. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
methyl (E)-3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+ |
Clé InChI |
VFTATQXKBPNQQF-ONEGZZNKSA-N |
SMILES isomérique |
C/C(=C\O)/C(=O)OC |
SMILES canonique |
CC(=CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)





